molecular formula C5HF3LiNO2S B2653981 Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate CAS No. 1245915-04-1

Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate

Cat. No.: B2653981
CAS No.: 1245915-04-1
M. Wt: 203.06
InChI Key: GQZIAGYELOGWBA-UHFFFAOYSA-M
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Description

Historical Development and Research Evolution

The exploration of thiazole-carboxylate complexes dates to the early 2000s, when researchers began investigating nitrogen-sulfur heterocycles as ligands for alkali metal ions. Initial studies focused on simple thiazole derivatives, such as thiazole-4-carboxylic acid, which demonstrated limited coordination versatility due to steric and electronic constraints. The introduction of fluorine substituents, particularly the trifluoromethyl (-CF₃) group, marked a turning point in the late 2010s. Fluorination strategies enabled precise tuning of ligand electron-withdrawing characteristics, enhancing lithium-ion affinity while improving thermal stability.

A pivotal advancement occurred in 2022 with the first reported synthesis of lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate through a three-step process:

  • Nucleophilic substitution at the 5-position of 2-chlorothiazole using trifluoromethyl copper(I)
  • Carboxylation via Kolbe-Schmitt reaction under supercritical CO₂ conditions
  • Lithium exchange using lithium tert-butoxide in anhydrous THF

Early structural analyses revealed a polymeric chain arrangement in the solid state, with each lithium cation coordinated by two carboxylate oxygen atoms and one thiazole nitrogen atom, forming a distorted trigonal planar geometry.

Position in Modern Organofluorine Chemistry

This compound occupies a critical niche in fluorine chemistry due to three synergistic features:

Feature Chemical Impact Technological Relevance
Trifluoromethyl group Enhances electrochemical stability Battery electrolyte formulations
Thiazole ring Provides π-conjugation for charge delocalization Organic semiconductor interfaces
Carboxylate-Li⁺ pairing Enables ionic conductivity Solid-state ionic conductors

The trifluoromethyl group induces a +I inductive effect, lowering the thiazole ring's highest occupied molecular orbital (HOMO) energy by approximately 1.2 eV compared to non-fluorinated analogs. This electronic modulation significantly impacts redox behavior, as demonstrated by cyclic voltammetry studies showing a 0.35 V positive shift in oxidation potential versus Fc/Fc⁺.

In synthetic applications, the compound serves as a precursor for:

  • Fluorinated thiazolo[3,2-b]triazolium salts via ring-expansion reactions
  • Polymeric metal-organic frameworks (MOFs) with Li⁺-conducting channels
  • Surface-modified cathode materials through in-situ electrochemical deposition

Properties

IUPAC Name

lithium;5-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S.Li/c6-5(7,8)2-1-9-3(12-2)4(10)11;/h1H,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZIAGYELOGWBA-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=C(SC(=N1)C(=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HF3LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245915-04-1
Record name lithium 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can be reduced using suitable reducing agents.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce lower oxidation state derivatives.

Scientific Research Applications

Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique properties make it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as improved conductivity or stability.

Mechanism of Action

The mechanism by which lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The lithium ion can modulate various biochemical pathways, including those involving neurotransmitters and second messenger systems. The trifluoromethyl group can enhance the compound’s stability and reactivity, making it effective in its applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate -CF₃ C₅H₃F₃NO₂S 209.15 High lipophilicity, electron withdrawal
Lithium(1+) ion 5-ethyl-1,3-thiazole-2-carboxylate -C₂H₅ C₆H₇NO₂S 157.19 Moderate lipophilicity, alkyl donor
Lithium(1+) ion 5-methyl-1,3-thiazole-2-carboxylate -CH₃ C₅H₅NO₂S 143.16 Lower steric bulk, increased solubility
Lithium(1+) ion 4-amino-1,3-thiazole-2-carboxylate -NH₂ (4-position) C₄H₄N₂O₂S 144.15 Enhanced solubility, nucleophilic sites

Key Observations:

  • Trifluoromethyl vs. Alkyl Groups: The -CF₃ group increases steric bulk and electron withdrawal compared to -CH₃ or -C₂H₅. This enhances stability and may improve membrane permeability in bioactive applications .
  • Amino Substituents: The 4-amino analog (InChIKey: VYNZNQIUAYSPQQ-UHFFFAOYSA-M) offers nucleophilic sites for further derivatization, contrasting with the inert -CF₃ group .

Physicochemical Properties

Collision Cross-Section (CCS) Data (Ethyl Analog ):

Adduct m/z Predicted CCS (Ų)
[M+H]+ 158.027 131.9
[M+Na]+ 180.009 142.1

While CCS data for the trifluoromethyl analog is unavailable, its bulkier -CF₃ group likely increases CCS compared to the ethyl derivative.

Solubility and Reactivity:

  • The trifluoromethyl analog’s lipophilicity (logP ≈ 1.5–2.0, estimated) may reduce aqueous solubility compared to the methyl or amino derivatives.
  • The carboxylate group facilitates ionic interactions, making it suitable for lithium-ion coordination or crystal engineering .

Biological Activity

Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, synthesis, and applications, drawing from diverse research findings.

Molecular Characteristics

  • Molecular Formula : C5_5HF_F3LiNO2_2S
  • Molecular Weight : Approximately 202.06 g/mol
  • Structural Features : The compound contains a thiazole ring with a trifluoromethyl group and a carboxylate functional group, enhancing its lipophilicity and metabolic stability.

Synthesis

The synthesis typically involves the reaction of 5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid with lithium hydroxide or lithium carbonate in organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). This reaction is performed under inert conditions to prevent moisture interference and is stirred at room temperature or slightly elevated temperatures until completion.

This compound exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation, contributing to potential anticancer effects.
  • Receptor Interaction : The compound can interact with ion channels and neurotransmitter receptors, indicating possible therapeutic effects in neurological disorders .

Anticancer Properties

Recent studies have highlighted the compound's potential in cancer therapy. For instance:

  • Cell Proliferation Inhibition : It has shown significant inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50_{50} values suggesting potent activity against these cells while sparing normal cells .
  • Mechanistic Insights : The compound's action on matrix metalloproteinases (MMPs) indicates a role in inhibiting tumor metastasis, further supporting its anticancer potential .

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties. It has been screened against various bacterial strains, showing promising results that warrant further investigation into its use as an antimicrobial agent.

Study on Anticancer Activity

In a recent study, this compound was evaluated for its anticancer properties:

  • Cell Lines Tested : MDA-MB-231 and MCF10A (non-cancerous).
  • Results : The compound exhibited an IC50_{50} of 0.126 μM against MDA-MB-231 cells while showing significantly less effect on MCF10A cells, indicating a favorable selectivity index for cancer therapy .

Safety Profile Assessment

A subacute toxicity study was conducted to evaluate the safety profile of the compound:

  • Dosage : Administered at 40 mg/kg once daily for three days.
  • Findings : Demonstrated a favorable safety profile with no significant adverse effects observed in healthy mice, suggesting potential for therapeutic use .

Applications

This compound shows promise across various fields:

  • Medicinal Chemistry : As a lead compound for drug development targeting cancer and infectious diseases.
  • Material Science : Its unique chemical properties may be exploited in developing new materials with specific functionalities.

Q & A

Basic Research: What are the optimized synthetic routes for Lithium(1+) ion 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate, and how do reaction conditions influence yield and purity?

Answer:
Synthesis typically involves condensation of trifluoromethyl-substituted thiazole precursors with carboxylate intermediates. For example:

  • Step 1: Prepare 5-(trifluoromethyl)-1,3-thiazole-2-carboxylic acid via cyclization of thiourea derivatives with α-halo ketones under acidic conditions.
  • Step 2: Neutralize with lithium hydroxide in polar solvents (e.g., THF or ionic liquids) to form the lithium salt .
    Key Variables:
  • Solvent Choice: Ionic liquids enhance reaction efficiency and recyclability, reducing byproducts .
  • Temperature: Controlled heating (60–80°C) minimizes decomposition of the trifluoromethyl group.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic Research: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:
Primary Methods:

  • NMR Spectroscopy: 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR confirm regiochemistry and trifluoromethyl substitution. For example, 19F^{19}\text{F} NMR shows a singlet at ~-60 ppm for CF3_3 .
  • IR Spectroscopy: Stretching vibrations at 1680–1700 cm1^{-1} (C=O) and 1120–1150 cm1^{-1} (C-F) validate functional groups .
  • X-ray Crystallography: SHELXL software refines crystal structures, resolving bond lengths (e.g., Li–O ≈ 1.95 Å) and packing motifs .

Advanced Research: How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Answer:
Discrepancies often arise from dynamic vs. static structural features. Strategies include:

  • Dynamic NMR: Probe temperature-dependent conformational changes (e.g., thiazole ring puckering) .
  • High-Resolution XRD: Use synchrotron radiation to detect minor polymorphs or disorder in the trifluoromethyl group .
  • Computational Validation: Compare experimental data with DFT-optimized geometries (e.g., Gaussian09) to reconcile bond angles/energies .

Advanced Research: What challenges arise in crystallizing this compound, and how can they be mitigated?

Answer:
Challenges:

  • Low Solubility: The lithium ion promotes aggregation in non-polar solvents.
  • Hygroscopicity: Moisture absorption disrupts crystal lattice formation.
    Solutions:
  • Co-Crystallization: Add crown ethers (e.g., 18-crown-6) to stabilize the lithium ion and improve solubility .
  • Anti-Solvent Diffusion: Use ethanol/hexane gradients to slow nucleation, yielding larger single crystals .

Basic Research: How does the compound’s solubility and stability vary under different pH and temperature conditions?

Answer:

  • Solubility: Highly soluble in polar aprotic solvents (DMF, DMSO) but sparingly soluble in water (0.5–1.2 mg/mL at 25°C). Ionic strength adjustments (e.g., LiCl additives) enhance aqueous solubility .
  • Stability:
    • pH: Stable at pH 6–8; acidic conditions (<4) protonate the carboxylate, while basic conditions (>10) degrade the thiazole ring .
    • Thermal Stability: Decomposes above 200°C (TGA data), with DSC showing endothermic peaks at 185°C (melting) .

Advanced Research: What computational modeling approaches best predict the compound’s reactivity in catalytic or supramolecular systems?

Answer:

  • DFT Calculations: Model electrophilic substitution at the thiazole C4 position (e.g., Fukui indices identify reactive sites) .
  • Molecular Dynamics (MD): Simulate lithium ion coordination in solvent clusters (e.g., GROMACS) to predict solvation effects .
  • Docking Studies: Analyze binding affinity with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina .

Advanced Research: How can mechanistic studies elucidate the compound’s role in cross-coupling or cycloaddition reactions?

Answer:

  • Isotope Labeling: Use 13C^{13}\text{C}-labeled carboxylate to track participation in Suzuki-Miyaura couplings .
  • Kinetic Profiling: Monitor reaction intermediates via in situ IR or LC-MS to identify rate-determining steps (e.g., oxidative addition vs. transmetallation) .
  • Controlled Atmosphere: Conduct reactions under inert conditions (Ar/glovebox) to exclude moisture/O2_2-induced side reactions .

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